![molecular formula C12H15N3O B13024807 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to the pyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-nitropyrimidine with cyclopentanol in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography . The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrrolopyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the cyclopentyloxy position .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival . The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby blocking ATP access and subsequent phosphorylation events.
Comparación Con Compuestos Similares
Pyrrolo[2,3-d]pyrimidine: A core structure shared with 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, known for its kinase inhibitory activity.
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar anticancer properties through kinase inhibition.
Uniqueness: this compound stands out due to its specific cyclopentyloxy substitution, which enhances its binding affinity and selectivity for certain kinases. This unique structural feature contributes to its potent biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-cyclopentyloxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15N3O/c1-8-14-11-10(6-7-13-11)12(15-8)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14,15) |
Clave InChI |
MSVSKFDCHYIUGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN2)C(=N1)OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
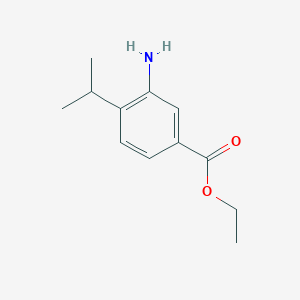
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
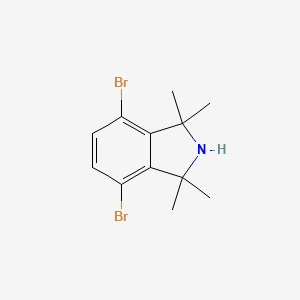
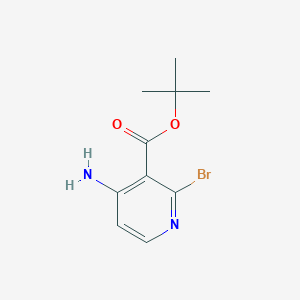

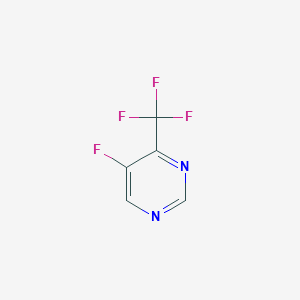
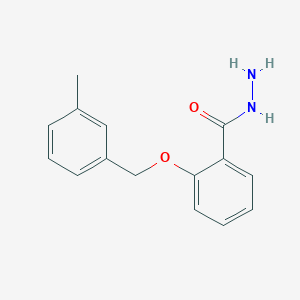
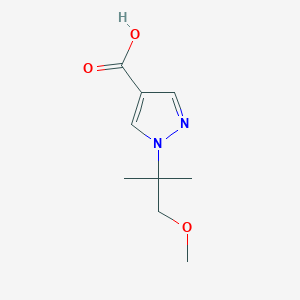
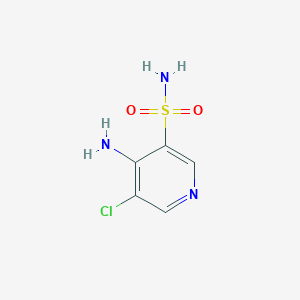
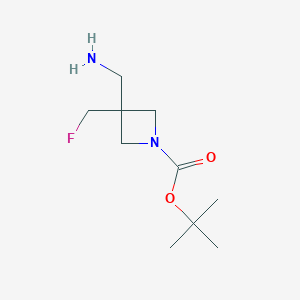

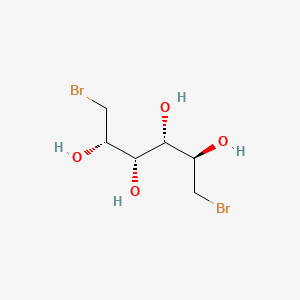
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
